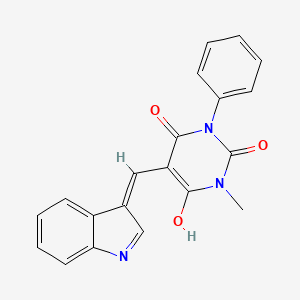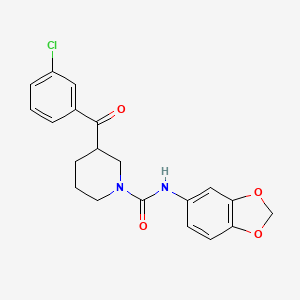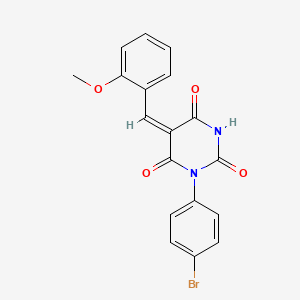
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Indolylmaleimide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of indolocarbazoles and is known to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiangiogenic properties. Studies have shown that 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide inhibits the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity has been linked to the suppression of tumor growth and angiogenesis. 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, thereby reducing inflammation.
Mecanismo De Acción
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide acts as a potent inhibitor of PKC activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to downstream signaling molecules, thereby inhibiting the activation of various cellular pathways. Additionally, 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to inhibit the activity of other kinases, such as mitogen-activated protein kinase (MAPK) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes.
Biochemical and Physiological Effects:
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide exhibits various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and suppression of angiogenesis. Studies have shown that 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PKC inhibition. However, one of the limitations of 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide can exhibit off-target effects on other kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research and development of 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective PKC inhibitors based on the structure of 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide. Additionally, further studies are needed to investigate the potential therapeutic applications of 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide in various diseases, such as cancer, inflammation, and angiogenesis. Finally, the development of more effective drug delivery systems for 5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide could improve its bioavailability and efficacy in vivo.
Métodos De Síntesis
5-(1H-indol-3-ylmethylene)-1-methyl-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrionemide can be synthesized through various methods, including the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with indole-3-carboxaldehyde in the presence of ammonium acetate and acetic acid. Another method involves the reaction of indole-3-carboxaldehyde with 1,3-diphenyl-1H-pyrazole-4-carboxylic acid in the presence of trifluoroacetic acid and acetic anhydride.
Propiedades
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-methyl-3-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-22-18(24)16(11-13-12-21-17-10-6-5-9-15(13)17)19(25)23(20(22)26)14-7-3-2-4-8-14/h2-12,24H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHVCJMPJZKMPI-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C2=CC=CC=C2)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C2=CC=CC=C2)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1-methyl-3-phenylpyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole](/img/structure/B5972227.png)
![11-(2-methyl-3-phenyl-2-propen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5972236.png)
![2,4,6-trinitrophenol - [3-(9-benzyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propyl]amine (1:1)](/img/structure/B5972237.png)
methanone](/img/structure/B5972244.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5972248.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5972251.png)
![N-(3,5-dichloro-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5972264.png)
![2-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5972278.png)
![4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5972282.png)
methanone](/img/structure/B5972290.png)
![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)

![N-[3-(benzoylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5972319.png)
